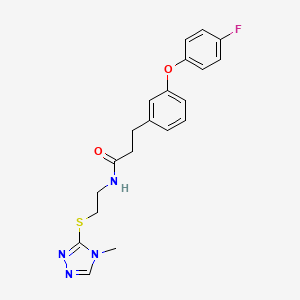
5-Bromo-6-methoxybenzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methoxybenzofuran-2-carboxylic acid is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a bromine atom and a methoxy group attached to a benzofuran ring, which is further substituted with a carboxylic acid group. This structure is a key scaffold in the development of compounds with potential biological activities, including antimicrobial and anti-inflammatory properties .
Synthesis Analysis
The synthesis of related compounds to 5-Bromo-6-methoxybenzofuran-2-carboxylic acid has been reported in the literature. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares some structural features with the target compound, involves a multi-step process starting from methyl 2,6-difluoropyridine-3-carboxylate. This process includes reactions such as methoxylation, oxidation, nucleophilic substitution, and bromination, leading to the desired product with an overall yield of 67% . Similarly, the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, although not directly related, demonstrates the potential for creating benzofuran derivatives through cyclization and hydrolysis reactions .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is typically characterized using techniques such as NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction. These methods provide detailed information about the arrangement of atoms within the molecule and the nature of the substituents attached to the benzofuran ring . The presence of a bromine atom and a methoxy group in the compound of interest would influence its electronic properties and reactivity.
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions due to the reactive sites present on the molecule. For example, the carboxylic acid moiety can be involved in the formation of amide bonds, as demonstrated in the synthesis of amide derivatives from bromo indoles bearing a carboxylic acid group . Additionally, the bromine atom can act as a leaving group in nucleophilic substitution reactions, which is a common transformation in the synthesis of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid and its derivatives are influenced by the functional groups present. These properties include solubility, melting point, and reactivity, which are essential for the practical application of these compounds in chemical synthesis and biological studies. The thermal behavior of related compounds, such as lanthanide complexes with bromine and methoxy-substituted benzoic acid, has been studied using techniques like thermogravimetric analysis and differential scanning calorimetry . These studies provide insights into the stability and phase transitions of the compounds under various conditions.
Safety and Hazards
The safety information available indicates that this compound may pose certain hazards. The signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazard descriptions, which can be looked up in a hazard statement code directory.
Propriétés
IUPAC Name |
5-bromo-6-methoxy-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO4/c1-14-8-4-7-5(2-6(8)11)3-9(15-7)10(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNWDMISPSACLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(OC2=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methoxybenzofuran-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,4-Dichlorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B3018567.png)
![N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3018569.png)
![1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B3018570.png)
![3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one](/img/structure/B3018571.png)


![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)



![2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B3018580.png)
![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018583.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018588.png)